molecular formula C26H26N2O5S B2596322 (E)-1-benzyl-3-(((3,4-dimethoxyphenethyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 893316-51-3

(E)-1-benzyl-3-(((3,4-dimethoxyphenethyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B2596322
CAS RN: 893316-51-3
M. Wt: 478.56
InChI Key: GMXKVJRUXLIIMX-KOEQRZSOSA-N
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Description

The compound appears to contain a benzyl group, a benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide group, and a 3,4-dimethoxyphenethylamine group . The presence of these groups suggests that the compound could have interesting biological activities, but without specific studies, it’s hard to say for sure.


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a benzyl halide with a 3,4-dimethoxyphenethylamine to form the benzyl-amino intermediate, followed by condensation with a suitable isothiocyanate to form the thiazinone ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzyl and 3,4-dimethoxyphenethylamine groups would likely contribute to the overall polarity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amine and thiazinone groups would likely make the compound soluble in polar solvents .

Scientific Research Applications

Multicomponent Synthesis Applications

Research highlights the peculiarities of multicomponent synthesis involving benzothiazin dioxides. For instance, the study by Lega et al. (2016) discusses the synthesis of new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides through a three-component interaction. This process yields not only the target 2-amino-4H-pyrans but also novel bis-adducts under certain conditions, showcasing the versatility of benzothiazin dioxides in synthetic chemistry (Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016).

Biological Activity and Novel Synthetic Routes

Another study by Zia-ur-Rehman et al. (2009) elaborates on the synthesis of novel biologically active benzothiazine derivatives, emphasizing their potential in developing new therapeutic agents. The compounds synthesized demonstrated antibacterial and antioxidant activities, suggesting the biomedical significance of benzothiazine dioxides and their derivatives (Zia-ur-Rehman, Choudary, Elsegood, Siddiqui, & Khan, 2009).

Dye Synthesis and Properties

Research on benzothiazine derivatives also extends to the development of novel dyes. A study by Bhatti and Seshadri (2004) explores the synthesis and properties of styryl disperse dyes derived from benzo[b]thiophene-3(2H)-one-1,1-dioxide, demonstrating the compound's utility in the textile industry for dyeing polyester fabrics (Bhatti & Seshadri, 2004).

Future Directions

Future studies could focus on synthesizing this compound and studying its biological activity. Given the presence of the 3,4-dimethoxyphenethylamine group, it could have potential as a pharmaceutical compound .

properties

IUPAC Name

(3E)-1-benzyl-3-[[2-(3,4-dimethoxyphenyl)ethylamino]methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5S/c1-32-23-13-12-19(16-24(23)33-2)14-15-27-17-25-26(29)21-10-6-7-11-22(21)28(34(25,30)31)18-20-8-4-3-5-9-20/h3-13,16-17,27H,14-15,18H2,1-2H3/b25-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXKVJRUXLIIMX-KOEQRZSOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCN/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-benzyl-3-(((3,4-dimethoxyphenethyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide

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